molecular formula C13H10Cl2OS B164919 p-Chlorobenzyl-p-chlorophenyl sulfoxide CAS No. 7047-28-1

p-Chlorobenzyl-p-chlorophenyl sulfoxide

Cat. No. B164919
CAS RN: 7047-28-1
M. Wt: 285.2 g/mol
InChI Key: HWBAOLWSMWCAPA-UHFFFAOYSA-N
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Description

P-Chlorobenzyl-p-chlorophenyl sulfoxide is a chemical compound with the molecular formula C13H10Cl2OS . It is also known by other names such as Chlorbensid sulfoxide and 1-chloro-4-[(4-chlorophenyl)sulfinylmethyl]benzene .


Molecular Structure Analysis

The molecular structure of p-Chlorobenzyl-p-chlorophenyl sulfoxide can be represented by the InChI string: InChI=1S/C13H10Cl2OS/c14-11-3-1-10(2-4-11)9-17(16)13-7-5-12(15)6-8-13/h1-8H,9H2 . The compound has a molecular weight of 285.2 g/mol .


Physical And Chemical Properties Analysis

P-Chlorobenzyl-p-chlorophenyl sulfoxide has a molecular weight of 285.2 g/mol . It has a XLogP3-AA value of 3.9, indicating its lipophilicity . The compound has no hydrogen bond donors, two hydrogen bond acceptors, and three rotatable bonds . Its exact mass and monoisotopic mass are both 283.9829415 g/mol . The topological polar surface area is 36.3 Ų .

Scientific Research Applications

1. Analytical Methods in Agriculture

A method for the colorimetric analysis of residues of p-chlorobenzyl p-chlorophenyl sulphide in plant and animal tissues was developed. This technique involves pre-oxidation and intensive nitration of spray residues to detect the presence of p-chlorobenzyl p-chlorophenyl sulphone. The method is sensitive and specific, except in the presence of DDT (Higgons & Kilbey, 1955).

2. Catalysis in Organic Synthesis

Research on oxo-rhenium complexes as catalysts in the oxidation of alcohols using a sulfoxide as an oxidant agent has been conducted. This system, including bis(4-chlorophenyl) sulfoxide, is efficient for oxidizing primary and secondary alcohols to corresponding aldehydes and ketones without further oxidation to acids (Sousa et al., 2013).

3. Chemical Reaction Mechanisms

Research on the reactions of syn-1-haloethyl p-chlorophenyl sulfoxides with organometallic reagents has been undertaken to determine the extent of competing reaction pathways, including sulfoxide ligand exchange and halogen-metal exchange (Blakemore et al., 2007).

4. Intramolecular Chemical Processes

Studies on Pummerer reactions of benzyl and dichlorobenzyl p-tolyl sulfoxides have been conducted. These studies have provided insights into the intramolecular acetoxyl migration from sulfur atoms to α-carbon, indicating predominant intramolecular processes (Itoh et al., 1983).

5. Organic Synthesis Techniques

Stereoselective oxidation of 2-(4-chlorophenyl) compounds to sulfoxides has been examined under mild conditions, exploring different oxidation agents and yielding important insights into the stereoselectivity of these reactions (Nakao et al., 1990).

6. Electronic Transport in Polymer Films

The electronic transport mechanism in thin films of poly(azomethine sulfone)s, prepared using bis(4-chlorophenyl)sulfone, has been studied. These studies have contributed to understanding the semiconducting properties and electronic transport in these polymers (Rusu et al., 2007).

properties

IUPAC Name

1-chloro-4-[(4-chlorophenyl)sulfinylmethyl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10Cl2OS/c14-11-3-1-10(2-4-11)9-17(16)13-7-5-12(15)6-8-13/h1-8H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWBAOLWSMWCAPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CS(=O)C2=CC=C(C=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10Cl2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4042258
Record name p-Chlorobenzyl-p-chlorophenyl sulfoxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4042258
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

p-Chlorobenzyl-p-chlorophenyl sulfoxide

CAS RN

7047-28-1
Record name p-Chlorobenzyl-p-chlorophenyl sulfoxide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007047281
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC221139
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=221139
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name p-Chlorobenzyl-p-chlorophenyl sulfoxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4042258
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name P-CHLOROBENZYL-P-CHLOROPHENYL SULFOXIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0DVU8XKP5L
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
FA Gunther, RC Blinn, MM Barnes - Journal of Agricultural and …, 1957 - ACS Publications
… Infrared absorption characteristics of p-chlorobenzyl p-chlorophenyl sulfoxide (20 mg./ml. in CCI4 from 4000 cm.-1 to 1400 cm.-1; 20 mg./ml. in CS2 from 1400 cm.-1 to 700 cm.-1) …
Number of citations: 12 pubs.acs.org
CC Watson - Journal of Agricultural and Food Chemistry, 1957 - ACS Publications
A method is described for the determination of Chlorbenside and Chlorbenside sulfoxide residues on apples. These acaricides can be determined alone, in the presence of each other, …
Number of citations: 0 pubs.acs.org
RB March - Annual review of entomology, 1958 - annualreviews.org
… Chlorbenside is very inert to most types of chemical reactions including reduction and acid and alkaline hydrolysis but can readily be oxidized to p chlorobenzyl p-chlorophenyl sulfoxide…
Number of citations: 27 www.annualreviews.org
MM Nudnova, J Sigg, P Wallimann… - Analytical chemistry, 2015 - ACS Publications
Mass spectrometry imaging (MSI) at ambient pressures with submicrometer resolution is challenging, due to the very low amount of material available for mass spectrometric analysis. In …
Number of citations: 26 pubs.acs.org
RC Blinn, FA Gunther - … /Rückstands-Berichte: Residues of Pesticides and …, 1963 - Springer
In the United States, the field of residue analytical chemistry has recently emerged from its infancy. This gestation logically can be divided into that period preceding the introduction of …
Number of citations: 37 link.springer.com
CC Watson - J. agr. food chem, 1957
Number of citations: 6

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